Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate
Description
. This compound is characterized by its complex structure, which includes a pteridine ring system and a methoxyphenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[[4-(4-methoxyanilino)pteridin-2-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-3-31-21(29)14-4-6-16(7-5-14)26-22-27-19-18(23-12-13-24-19)20(28-22)25-15-8-10-17(30-2)11-9-15/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKYNRVIKVKZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often require specific catalysts and reagents, such as sodium borohydride (NaBH4) for the reduction of functional groups . The process may also involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, hydrogenated compounds.
Scientific Research Applications
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the pteridine ring system and methoxyphenyl group allows it to interact with various biological molecules, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The pteridine ring system, in particular, is less common in similar compounds, providing unique opportunities for research and application.
Biological Activity
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. It contains a pteridine ring system, which is known for its role in various biological functions, and a methoxyphenyl group that may enhance its interaction with biological targets.
Chemical Structure
The compound can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its biological activity.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. The pteridine moiety is hypothesized to interact with dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis, which has implications for cancer treatment and antimicrobial activity .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pteridine can inhibit the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 3.0 µM to 28.3 µM . this compound's potential as an anticancer agent is supported by its structural similarities to known inhibitors of cancer cell growth.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Its structural components suggest it could act as a potent inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that related compounds exhibit IC50 values comparable to established drugs like donepezil .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the pteridine ring is often associated with antimicrobial activity, making this compound a candidate for further investigation in this area .
Case Studies and Experimental Data
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Pteridine ring, Methoxyphenyl group | Anticancer, Enzyme inhibition | ~5.85 µM (MCF-7), ~21.3 µM (A549) |
| Compound A | Similar pteridine structure | Anticancer | ~7.49 µM (AChE inhibition) |
| Compound B | PABA derivative | Antimicrobial | Varies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate?
- Methodology : While direct synthesis of this compound is not detailed in the evidence, analogous protocols for Schiff base formation (e.g., condensation of amine and aldehyde groups) can be adapted. For example, a two-step approach may involve:
Amide coupling : Reacting pteridin-2-amine derivatives with 4-methoxyphenyl isocyanate under inert conditions.
Esterification : Introducing the ethyl benzoate moiety via nucleophilic acyl substitution, using ethyl chloroformate in anhydrous THF .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to favor the pteridin-2-yl linkage, which may require excess amine precursor to avoid byproducts.
Q. How is the compound characterized structurally?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry, bond angles (e.g., dihedral angles between aromatic rings), and hydrogen bonding networks (e.g., O–H···N interactions) .
- Spectroscopy : Confirm functional groups via FTIR (e.g., N–H stretches at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Advanced Research Questions
Q. How can conflicting data in hydrogen bonding analysis be resolved?
- Contradiction : Discrepancies in hydrogen bond lengths (e.g., O–H···N vs. N–H···O) may arise from dynamic disorder or solvent effects.
- Resolution :
Variable-temperature XRD : Assess thermal motion of hydroxyl hydrogens to distinguish static vs. dynamic disorder .
Neutron diffraction : Refine hydrogen positions with higher precision than X-ray data, particularly for O–H distances constrained to 0.84 ± 0.01 Å .
DFT optimization : Compare experimental bond angles (e.g., 24.9° dihedral between aromatic rings) with theoretical models to identify steric or electronic influences .
Q. How does molecular conformation influence nonlinear optical (NLO) properties?
- Mechanism : The compound’s NLO potential depends on π-conjugation and dipole alignment. Evidence from analogous Schiff bases shows that:
- Dihedral angles >20° between aromatic rings reduce second-harmonic generation (SHG) efficiency due to disrupted charge transfer .
- Electron-withdrawing groups (e.g., ester moieties) enhance hyperpolarizability when aligned with donor groups (e.g., methoxyphenyl) .
- Experimental Design :
- Kurtz-Perry test : Measure SHG intensity in powdered samples vs. urea.
- TD-DFT calculations : Simulate electronic transitions (e.g., HOMO→LUMO gaps) to correlate with experimental UV-vis spectra .
Q. What strategies mitigate steric hindrance during functionalization?
- Challenge : Bulky substituents (e.g., tert-butyl groups in analogs) can hinder reactivity at the pteridin-2-yl position.
- Solutions :
Protecting groups : Use Boc or Fmoc to shield reactive amines during esterification .
Microwave-assisted synthesis : Enhance reaction kinetics to overcome steric barriers .
Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
